2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[2-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-9-4-3-8-13(14)15(19)17-12-7-5-6-11(16)10-12/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJXEFFMYQVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
a) 4-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 338396-28-4)
- Formula : C₁₅H₁₄Cl₂N₂O₄S (identical to the target compound).
- Key Difference: Chlorine substitution at the 2-position of the anilino group instead of 3-position.
- Impact : Altered steric and electronic properties may affect catalytic reactivity. For example, oxidative addition barriers in palladium-catalyzed reactions are sensitive to substituent positions, as seen in phenyl sulfamates requiring elevated temperatures (80°C) for coupling reactions .
b) 4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 79603-69-3)
- Formula : C₁₅H₁₄Cl₂N₂O₄S.
- Key Difference : Two chlorine atoms at the 2- and 3-positions of the aniline ring.
- Impact: Increased halogenation enhances molecular weight (389.3 g/mol) and possibly bioactivity, as seen in dichlofluanid (a related sulfamide with antifungal properties) . However, dichlorination may raise toxicity concerns, as noted for structurally similar compounds with uncharacterized toxicological profiles .
Heterocyclic Analogues
2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS: 344264-04-6)
- Formula : C₁₃H₁₃ClN₂O₄S₂.
- Key Difference : Replacement of the phenyl ring with a thienyl group .
- Impact: The sulfur-containing thiophene ring alters electronic conjugation and solubility.
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Sulfamates
| Compound (CAS) | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Rotatable Bonds | Notable Features |
|---|---|---|---|---|---|
| 338405-97-3 (Target) | 389.3 | 3.5 | 84.1 | 5 | 3-chloroanilino substitution |
| 338396-28-4 | 389.3 | 3.5 | 84.1 | 5 | 2-chloroanilino substitution |
| 79603-69-3 | 389.3 | 3.5 | 84.1 | 5 | 2,3-dichloroanilino group |
| 344264-04-6 (Thienyl analogue) | 360.8 | – | – | – | Heterocyclic backbone |
- Common Trends : Identical XLogP3 and TPSA values suggest similar solubility and permeability across chloro-substituted phenyl sulfamates .
- Reactivity : Oxidative addition energy barriers for phenyl sulfamates (e.g., 27.6 kcal/mol for phenyl-N,N-dimethyl sulfamate) are higher than naphthyl analogues, indicating slower reaction kinetics .
Biological Activity
2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 338396-35-3) is a synthetic compound notable for its complex structure, which includes a chloroanilino moiety, a carbonyl group, and a dimethylsulfamate group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal and anticancer properties.
- Molecular Formula : C15H15ClN2O4S
- Molar Mass : 354.81 g/mol
- Structure : The compound features a phenyl ring substituted with a chloroanilino carbonyl group and a dimethylsulfamate functional group.
Antifungal Activity
Recent studies have indicated that compounds similar to 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibit significant antifungal properties. For instance, related sulfamate derivatives have shown efficacy against various fungal pathogens, suggesting that this compound may also possess similar activity.
Case Study :
In a study evaluating the antifungal activity of related compounds, the minimum inhibitory concentration (MIC) values were determined. The results indicated that certain sulfamate derivatives inhibited fungal growth effectively, with MIC values ranging from 3.05 to 12.26 μM. This suggests that 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate could be explored further for its antifungal potential, particularly against resistant strains of fungi .
Anticancer Potential
The anticancer activity of sulfamate compounds has been investigated in various contexts. Preliminary research indicates that these compounds may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings :
A study focusing on the mechanism of action revealed that sulfamate derivatives can modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway. This modulation leads to reduced tumor growth in vitro and in vivo models .
The biological activity of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is hypothesized to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth or cancer cell metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways.
- DNA Interaction : Potential genotoxic effects have been noted in related compounds, which might contribute to their anticancer properties .
Safety and Toxicity
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies on related sulfamates indicate low toxicity at therapeutic doses; however, comprehensive studies are necessary to confirm the safety of 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate in clinical settings.
Q & A
Q. Methodology :
Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Sulfamate esters are prone to hydrolysis, forming sulfamic acid derivatives .
Photodegradation : Expose to UV-Vis light (λ = 254 nm) and track changes via UV-spectroscopy (λmax ~270 nm) .
Enzymatic cleavage : Incubate with esterases (e.g., porcine liver esterase) and monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
